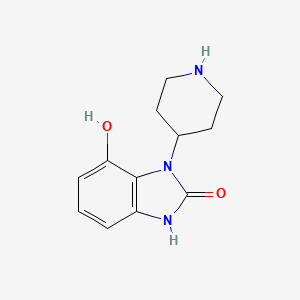
1,3-Dihydro-7-hydroxy-1-(4-piperidinyl)-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole core fused with a piperidine ring, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
7-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antitumor activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 7-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different biological activities.
4-hydroxy-2-quinolone: Shares the hydroxyl group and heterocyclic nature but differs in its core structure and applications.
Coumarin derivatives: Known for their biological activities, including anticoagulant and antimicrobial properties.
Uniqueness
7-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific combination of a benzodiazole core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
4-hydroxy-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O2/c16-10-3-1-2-9-11(10)15(12(17)14-9)8-4-6-13-7-5-8/h1-3,8,13,16H,4-7H2,(H,14,17) |
InChI 键 |
NIESXMGVVGFUEV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C3=C(C=CC=C3O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


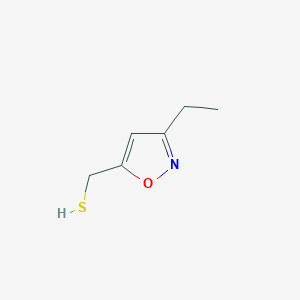
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
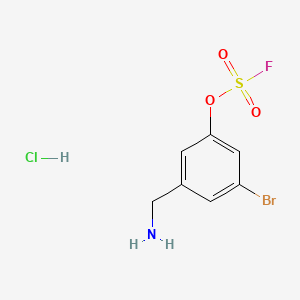
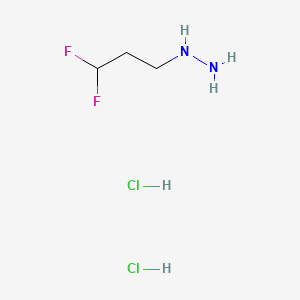
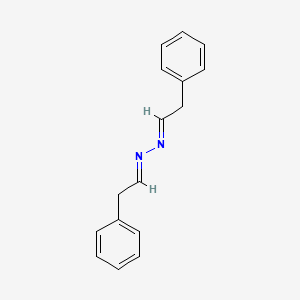
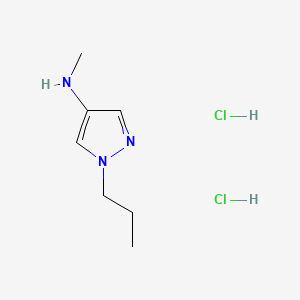

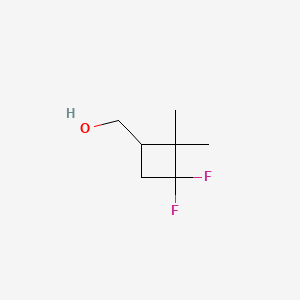
![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)
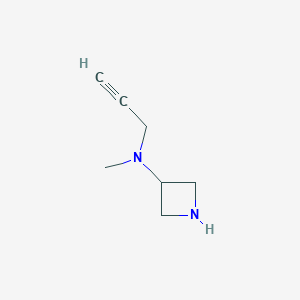
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
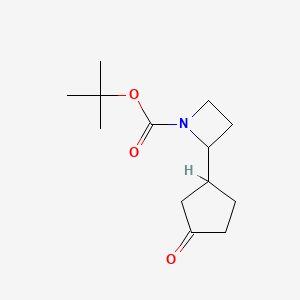

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
